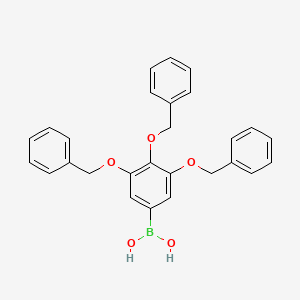![molecular formula C14H13BrF3N3O3S B15123415 4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)
4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a bromine atom and a trifluoromethoxybenzenesulfonyl azetidine moiety, making it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Introduction of the azetidine moiety: This involves the reaction of the brominated pyrazole with an azetidine derivative, which can be synthesized separately.
Attachment of the trifluoromethoxybenzenesulfonyl group: This step typically involves the reaction of the azetidine-pyrazole intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like DMF or DMSO.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a sulfone or sulfoxide derivative.
Scientific Research Applications
4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethoxybenzenesulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. The azetidine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-(trifluoromethoxy)benzene: Shares the trifluoromethoxybenzene moiety but lacks the pyrazole and azetidine components.
4-bromo-1H-pyrazole: Contains the pyrazole ring with a bromine atom but lacks the azetidine and trifluoromethoxybenzenesulfonyl groups.
1-(2-(trifluoromethoxy)benzenesulfonyl)azetidine: Contains the azetidine and trifluoromethoxybenzenesulfonyl groups but lacks the pyrazole ring.
Uniqueness
4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its combination of a brominated pyrazole ring, an azetidine moiety, and a trifluoromethoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C14H13BrF3N3O3S |
|---|---|
Molecular Weight |
440.24 g/mol |
IUPAC Name |
4-bromo-1-[[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H13BrF3N3O3S/c15-11-5-19-20(9-11)6-10-7-21(8-10)25(22,23)13-4-2-1-3-12(13)24-14(16,17)18/h1-5,9-10H,6-8H2 |
InChI Key |
HZMBEAVSWTUDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
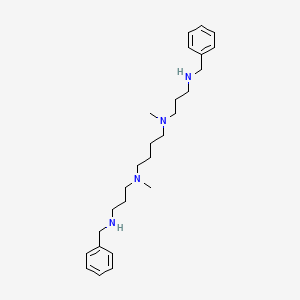
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
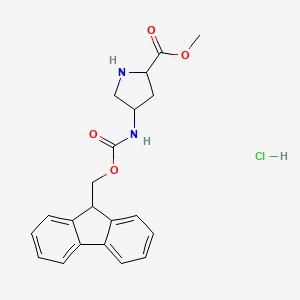
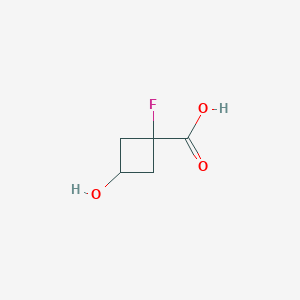
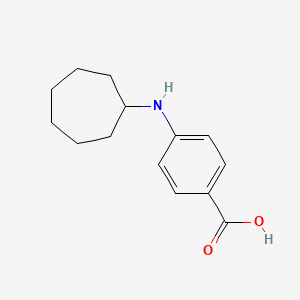
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)

![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)

